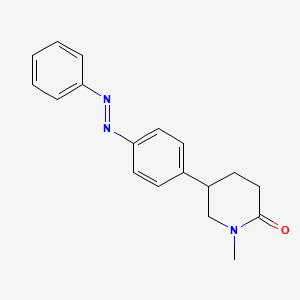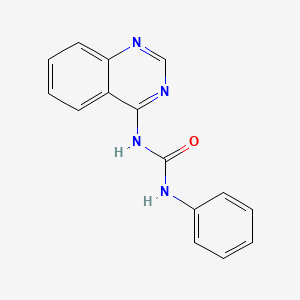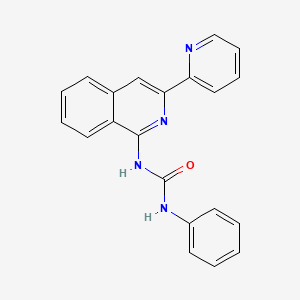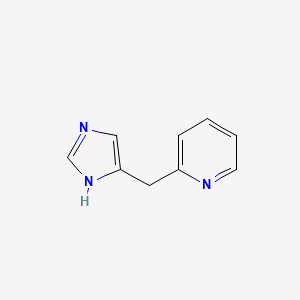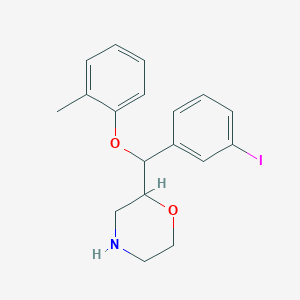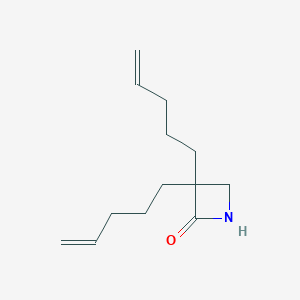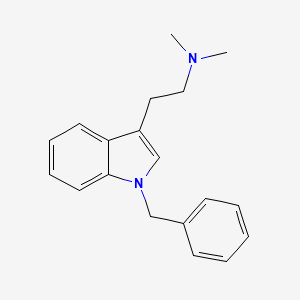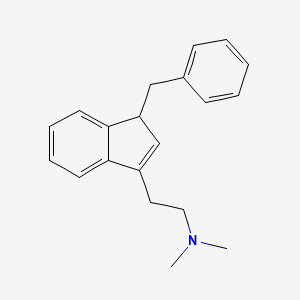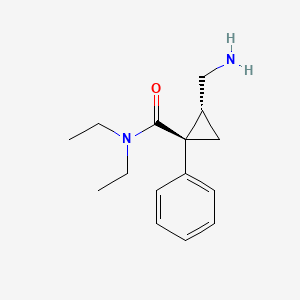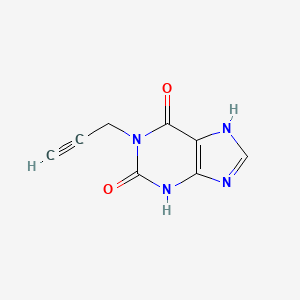
1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione is a chemical compound known for its diverse applications in scientific research and industry. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleotides.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione typically involves the cyclocondensation of n-(prop-2-yn-1-yl) and n-(penta-2,4-diyn-1-yl) derivatives .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or alkylating agents under controlled temperature and pressure conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Aplicaciones Científicas De Investigación
1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to purine metabolism.
Mecanismo De Acción
The mechanism of action of 1-Prop-2-ynyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to the adenosine A1 receptor in HEK-293 cells, indicating its potential role in modulating adenosine signaling pathways . This interaction can influence various physiological processes, including neurotransmission and cardiovascular function.
Similar Compounds:
3,7-Dihydro-3-methyl-1H-purine-2,6-dione:
1,3,7-Trimethylxanthine:
Uniqueness: this compound is unique due to its specific prop-2-ynyl substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in research focused on purine derivatives and their applications.
Propiedades
Fórmula molecular |
C8H6N4O2 |
|---|---|
Peso molecular |
190.16 g/mol |
Nombre IUPAC |
1-prop-2-ynyl-3,7-dihydropurine-2,6-dione |
InChI |
InChI=1S/C8H6N4O2/c1-2-3-12-7(13)5-6(10-4-9-5)11-8(12)14/h1,4H,3H2,(H,9,10)(H,11,14) |
Clave InChI |
HJYAFKKSAAYVHQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCN1C(=O)C2=C(NC1=O)N=CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



